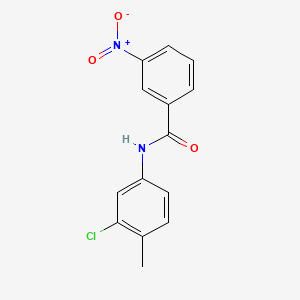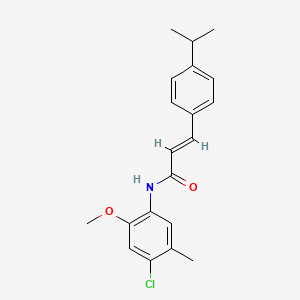![molecular formula C17H19N5O2 B5640034 3-{1-[4-(3-pyridinyl)-2-pyrimidinyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5640034.png)
3-{1-[4-(3-pyridinyl)-2-pyrimidinyl]-4-piperidinyl}-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of oxazolidinone derivatives, including compounds structurally related to 3-{1-[4-(3-pyridinyl)-2-pyrimidinyl]-4-piperidinyl}-1,3-oxazolidin-2-one, often involves the condensation of various heterocyclic rings with piperidine or piperazine groups. These processes typically aim to explore the structure-activity relationships by modifying the distal nitrogen of the piperazine ring with different heteroaromatic rings, leading to compounds with potent antibacterial activities (Tucker et al., 1998).
Molecular Structure Analysis
The molecular structure of oxazolidinone derivatives is characterized by the presence of a 1,3-oxazolidin-2-one core, typically fused with various heterocyclic rings. These structures have been analyzed through crystallography, revealing specific conformations that contribute to their biological activity. The structural analysis often focuses on understanding how these conformations affect the compound's interaction with bacterial ribosomes, inhibiting protein synthesis (Souza et al., 2013).
Chemical Reactions and Properties
Oxazolidinone compounds undergo various chemical reactions, including heterocyclization, nucleophilic displacement, and cyclocondensation, to introduce different substituents that can modulate their antibacterial activity. These reactions enable the synthesis of diverse derivatives with the potential for improved efficacy against a range of bacterial pathogens (Davoodnia et al., 2008).
Physical Properties Analysis
The physical properties of oxazolidinone derivatives, including solubility, melting points, and crystalline structure, are crucial for their pharmacological profile. These properties are determined through standard analytical techniques, and their optimization is essential for enhancing the compound's bioavailability and stability (Lemen & Wolfe, 2010).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability under various conditions, and interactions with other molecules, are fundamental to the compound's mechanism of action. The oxazolidinone class's ability to inhibit protein synthesis in bacteria is closely related to these chemical properties, influencing their effectiveness as antibacterial agents (Cui et al., 2005).
Propiedades
IUPAC Name |
3-[1-(4-pyridin-3-ylpyrimidin-2-yl)piperidin-4-yl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c23-17-22(10-11-24-17)14-4-8-21(9-5-14)16-19-7-3-15(20-16)13-2-1-6-18-12-13/h1-3,6-7,12,14H,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKZYADIGRMORV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCOC2=O)C3=NC=CC(=N3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{1-[4-(3-Pyridinyl)-2-pyrimidinyl]-4-piperidinyl}-1,3-oxazolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(dimethylamino)-4-methyl-N-[(1R*,2S*)-2-phenylcyclopropyl]-5-pyrimidinecarboxamide](/img/structure/B5639952.png)
![2-(4-methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5639953.png)
![3-(2-furyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]alanine](/img/structure/B5639956.png)
![2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5639961.png)
![N-(2,6-dimethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5639966.png)

![2-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]-2-oxoethyl}pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B5639969.png)
![N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B5639972.png)
![2-(1-{[1-(cyclopentylcarbonyl)-4-piperidinyl]carbonyl}-2-pyrrolidinyl)pyridine](/img/structure/B5639979.png)
![{3-propyl-1-[4-(trifluoromethyl)benzoyl]-3-piperidinyl}methanol](/img/structure/B5639980.png)


![8-[(2-chlorophenyl)(hydroxy)acetyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5640002.png)
![N-[(5-cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]-2-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide](/img/structure/B5640022.png)